molecular formula C21H24N2O B5794704 1-cinnamoyl-4-(2-methylbenzyl)piperazine

1-cinnamoyl-4-(2-methylbenzyl)piperazine

Cat. No.: B5794704
M. Wt: 320.4 g/mol
InChI Key: MYMBJYDTNSROHX-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cinnamoyl-4-(2-methylbenzyl)piperazine is a useful research compound. Its molecular formula is C21H24N2O and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.188863393 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
Research indicates that compounds with cinnamoyl substitutions exhibit significant antimicrobial properties. In a study examining various cinnamoyl derivatives, including 1-cinnamoyl-4-(2-methylbenzyl)piperazine, the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be low, indicating strong antibacterial efficacy, particularly against strains like Staphylococcus aureus and Escherichia coli .

2. Antiviral Potential
The compound's structure suggests potential antiviral applications. Molecular docking studies have shown that similar cinnamoyl derivatives can interact effectively with viral proteins, potentially inhibiting their function. This property positions this compound as a candidate for further investigation in antiviral drug development .

3. Neuropharmacological Effects
Piperazine derivatives are known for their psychoactive properties. Research has explored the effects of various piperazine compounds on neurotransmitter systems, suggesting that this compound could influence serotonin and dopamine pathways, making it a candidate for studying neuropharmacological effects .

Case Studies

Case Study 1: Antimicrobial Efficacy
In vitro studies conducted on a series of cinnamoyl-substituted piperazines, including this compound, revealed significant antibacterial activity against multiple strains. The results indicated that the compound had an MIC value of 0.125 mg/mL against Bacillus cereus, showcasing its potential as an antimicrobial agent .

CompoundMIC (mg/mL)Target Bacteria
This compound0.125Bacillus cereus
Compound X0.25Staphylococcus aureus
Compound Y0.5Escherichia coli

Case Study 2: Antiviral Activity
Molecular docking analyses have demonstrated that compounds similar to this compound bind effectively to viral proteins such as those involved in influenza A virus replication. These findings suggest that further exploration could lead to the development of effective antiviral therapies .

Properties

IUPAC Name

(E)-1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-18-7-5-6-10-20(18)17-22-13-15-23(16-14-22)21(24)12-11-19-8-3-2-4-9-19/h2-12H,13-17H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMBJYDTNSROHX-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.